acetate CAS No. 830321-49-8](/img/structure/B14228420.png)
Methyl [2-(8-aminonaphthalen-1-yl)hydrazinylidene](cyano)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(8-aminonaphthalen-1-yl)hydrazinylideneacetate is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a naphthalene ring, an amino group, and a cyanoacetate moiety, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(8-aminonaphthalen-1-yl)hydrazinylideneacetate typically involves the reaction of 8-aminonaphthalene-1-carbohydrazide with methyl cyanoacetate. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(8-aminonaphthalen-1-yl)hydrazinylideneacetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The hydrazinylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the naphthalene ring.
Reduction: Amine derivatives of the cyano group.
Substitution: Various substituted hydrazinylidene derivatives.
Scientific Research Applications
Methyl 2-(8-aminonaphthalen-1-yl)hydrazinylideneacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the naphthalene ring.
Medicine: Explored for its potential as a precursor for pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Methyl 2-(8-aminonaphthalen-1-yl)hydrazinylideneacetate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(naphthalen-2-yl)acetate: Similar structure but lacks the hydrazinylidene and cyano groups.
Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate: Contains an amino group and a naphthalene ring but differs in the position of the functional groups.
Uniqueness
Methyl 2-(8-aminonaphthalen-1-yl)hydrazinylideneacetate is unique due to the presence of both the hydrazinylidene and cyano groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and functionalization, making it a valuable compound in various fields of research.
Properties
CAS No. |
830321-49-8 |
|---|---|
Molecular Formula |
C14H12N4O2 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
methyl 2-[(8-aminonaphthalen-1-yl)hydrazinylidene]-2-cyanoacetate |
InChI |
InChI=1S/C14H12N4O2/c1-20-14(19)12(8-15)18-17-11-7-3-5-9-4-2-6-10(16)13(9)11/h2-7,17H,16H2,1H3 |
InChI Key |
UOPFAJALPNGEQN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=NNC1=CC=CC2=C1C(=CC=C2)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide](/img/structure/B14228338.png)
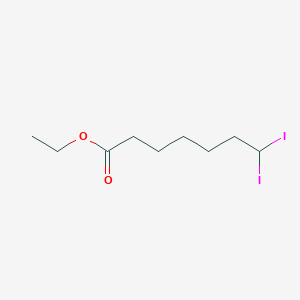
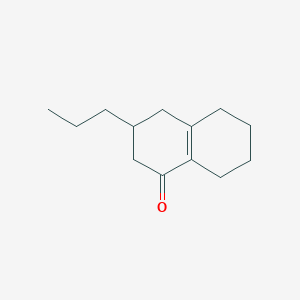
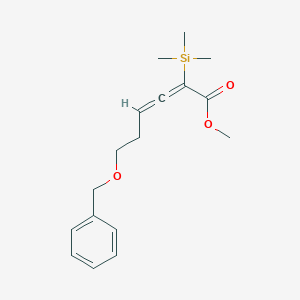
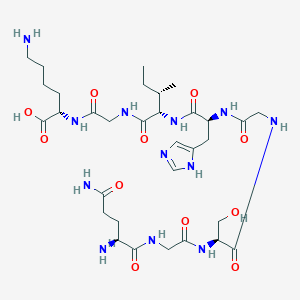
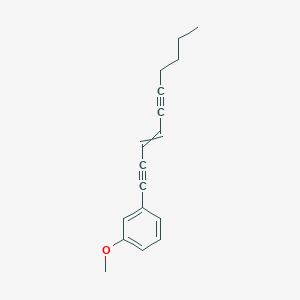
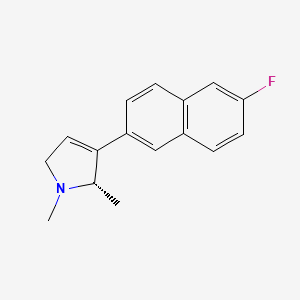
![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine](/img/structure/B14228394.png)
![9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene]](/img/structure/B14228398.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14228399.png)
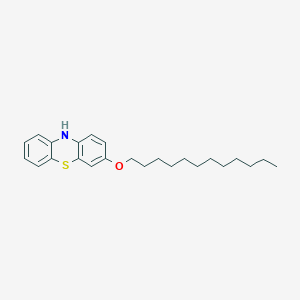

![4,4'-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide)](/img/structure/B14228413.png)
![3-hydroxy-2-[(1R)-3-(methylamino)-1-phenylpropoxy]benzoic acid](/img/structure/B14228418.png)
